N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide
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Overview
Description
N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantane moiety, which is a diamondoid hydrocarbon, and a benzothiadiazine ring, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through the alkylation of adamantane with appropriate reagents.
Introduction of the Propyl Linker: The adamantane derivative is then reacted with a propylating agent to introduce the propyl linker.
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized separately through a series of reactions involving sulfonamide and other reagents.
Coupling Reaction: Finally, the adamantane-propyl derivative is coupled with the benzothiadiazine ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane and benzothiadiazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a modulator of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of transient receptor potential canonical 5 (TRPC5) channels, which are involved in various physiological processes . The compound’s effects are mediated through the activation or inhibition of these channels, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)propyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
- 2-(Adamantan-1-yl)-N-[(2R)-2-(adamantan-1-yloxy)propyl]acetamide
Uniqueness
N-[3-(adamantan-1-yloxy)propyl]-4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide is unique due to its combination of an adamantane moiety and a benzothiadiazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O4S/c1-25(2,16-23-28-21-6-3-4-7-22(21)34(31,32)29-23)17-24(30)27-8-5-9-33-26-13-18-10-19(14-26)12-20(11-18)15-26/h3-4,6-7,18-20H,5,8-17H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBAHBRUQGXLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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